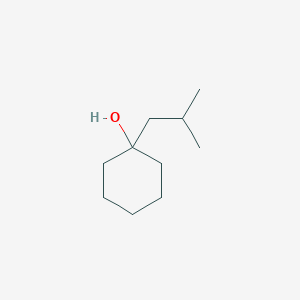

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Various alcohols and hydrocarbons.

Substitution: Halogenated cyclohexanol derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Cyclohexanol derivatives can be effectively analyzed using High-Performance Liquid Chromatography. A specific method involves the use of a reverse phase HPLC column with a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is suitable for isolating impurities and is scalable for preparative separation purposes. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Catalytic Processes

Dehydrogenation Reactions

The dehydrogenation of cyclohexanol to cyclohexanone is a significant reaction in organic synthesis. Studies have shown that copper-based catalysts supported on mesoporous materials such as SBA-15 and KIT-6 exhibit superior performance for this transformation. The catalysts' high surface area and uniform pore structure contribute to enhanced catalytic activity and selectivity .

Table 1: Performance of Catalysts in Dehydrogenation

| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| SBA-15 | 500 | 0.95 | 7.6 |

| KIT-6 | 711 | 1.02 | 5.7 |

| Cu-ZnO | 25 | 56 | 6 |

This table summarizes the characteristics of various catalysts used in the dehydrogenation process, highlighting their effectiveness in promoting the conversion of cyclohexanol to cyclohexanone.

Cosmetic Formulations

Topical Applications

Cyclohexanol derivatives are also explored in cosmetic formulations due to their potential moisturizing properties. Research has indicated that these compounds can improve the sensory attributes of cosmetic products, such as consistency and greasiness. The formulation process often employs experimental design techniques to optimize the composition and evaluate the physical properties of the products .

Case Study: Cosmetic Formulation Development

A study utilized a Box-Behnken design to analyze the influence of various raw materials on the formulation's properties. Key findings included:

- Soy Lecithin : Enhanced consistency index and moisturizing effects.

- Phytantriol : Increased oiliness sensation and consistency index.

These results demonstrate the versatility of cyclohexanol derivatives in enhancing cosmetic product formulations.

Mécanisme D'action

The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A stereoisomer with similar chemical properties.

Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: Another derivative with distinct structural features.

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate ester with different reactivity and applications.

Uniqueness

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group

Activité Biologique

Cyclohexanol, methyl(1-methylethyl)-, didehydro derivative, commonly referred to as 1-methyl-4-(1-methylethyl)cyclohexanol or p-Menth-1-ene, is an organic compound with significant biological activity. This compound belongs to the class of monoterpenes and is characterized by its unique chemical structure and properties. This article explores its biological activities, including antimicrobial, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 156.2652 g/mol

- CAS Registry Number : 21129-27-1

Biological Activities

1. Antimicrobial Activity

Cyclohexanol derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. For instance, studies have demonstrated that essential oils containing cyclohexanol derivatives exhibit significant antibacterial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 40 | 4 |

| Escherichia coli | 30 | 4 |

| Pseudomonas aeruginosa | Resistant | >128 |

The above table summarizes the antimicrobial effectiveness of cyclohexanol derivatives against selected bacterial strains. The maximum inhibition was observed against Staphylococcus aureus, indicating strong antibacterial properties .

2. Antioxidant Activity

Cyclohexanol derivatives also possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of essential oils containing cyclohexanol has been attributed to their high content of monoterpenes.

The mechanism through which cyclohexanol derivatives exert their biological effects involves interaction with cellular components. They can alter membrane permeability and interfere with metabolic pathways in microorganisms. For example, the disruption of lipid bilayers in bacterial cells leads to increased permeability and eventual cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various essential oils containing cyclohexanol derivatives using the disc diffusion method. The results indicated that the essential oil exhibited a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of cyclohexanol derivatives was assessed using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .

Research Applications

The biological activities of cyclohexanol derivatives suggest several applications in various fields:

- Pharmaceuticals : Potential development of new antimicrobial agents.

- Cosmetics : Use in formulations for skin protection due to antioxidant properties.

- Food Industry : Natural preservatives owing to their antimicrobial activity.

Propriétés

Numéro CAS |

68366-16-5 |

|---|---|

Formule moléculaire |

C10H20O |

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

1-(2-methylpropyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |

Clé InChI |

BJROFNGVAGISIW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1(CCCCC1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.